molecular formula C15H13F3N2O3 B5694954 1-(4-Methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea

1-(4-Methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea

Cat. No.: B5694954
M. Wt: 326.27 g/mol
InChI Key: TUIPVPBUQLRZQG-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea is a compound of significant interest in various scientific fields due to its unique chemical structure and properties It features a methoxy group attached to a phenyl ring and a trifluoromethoxy group attached to another phenyl ring, linked by a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of 4-methoxyaniline with 4-(trifluoromethoxy)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

1-(4-Methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to penetrate biological membranes, while the urea moiety can form hydrogen bonds with target proteins, modulating their activity. This compound may inhibit enzymes or receptors involved in key biological pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea
  • 1-(4-Methoxyphenyl)-3-[4-(difluoromethoxy)phenyl]urea
  • 1-(4-Methoxyphenyl)-3-[4-(fluoromethoxy)phenyl]urea

Comparison: 1-(4-Methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to target proteins compared to its analogs .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3/c1-22-12-6-2-10(3-7-12)19-14(21)20-11-4-8-13(9-5-11)23-15(16,17)18/h2-9H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIPVPBUQLRZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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